Lithium borate

Overview

Description

Lithium borate, primarily known as lithium tetraborate (Li₂B₄O₇), is a white crystalline compound with a density of 2.4 g/cm³ and a melting point of 917°C . It is moderately soluble in water and widely used in glass and ceramic production due to its fluxing properties. Additionally, this compound serves as a buffer in RNA/DNA gel electrophoresis and in borax fusion techniques for X-ray fluorescence spectroscopy . Its structural stability arises from a combination of triangular (BO₃) and tetrahedral (BO₄) boron-oxygen units, which contribute to its thermal and chemical resilience .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium borate can be synthesized through various methods, including high-temperature solid-state reactions and fusion techniques. One common method involves the reaction of lithium carbonate (Li₂CO₃) with boric acid (H₃BO₃) at elevated temperatures. The reaction proceeds as follows: [ \text{Li}_2\text{CO}_3 + 4\text{H}_3\text{BO}_3 \rightarrow \text{Li}_2\text{B}_4\text{O}_7 + 6\text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced using fusion techniques. The sample is mixed with a this compound flux and heated in a platinum crucible until it melts to form a homogeneous liquid. This liquid is then cooled to produce a glassy solid, which can be used for various applications .

Chemical Reactions Analysis

Electrochemical Reactions in Battery Systems

Lithium borate derivatives enhance high-voltage lithium-ion battery performance:

-

Additive Synthesis:

Lithium alkoxides/phenoxides react with trimethyl borate:

LiOR + B(OCH₃)₃ → LiB(OR)(OCH₃)₃⁻ + CH₃OH

These additives form cathode passivation films, inhibiting Mn dissolution and electrolyte oxidation . -

Coating Effects:

5 wt% Li₂B₄O₇ coating on LiCoO₂ cathodes:

Hydrolysis Pathways and Thermodynamics

Borate-based lithium salts exhibit distinct hydrolysis behaviors:

LiBF₄ Hydrolysis:

LiBF₄ + 2H₂O → LiF(s) + BF₃ + 3HF

ΔG° = -25 kJ/mol (favors LiF precipitation) .

LiBOB Stability:

LiB(C₂O₄)₂ (LiBOB) resists hydrolysis (ΔG° = +74 kJ/mol) due to stable oxalate coordination .

| Salt | Hydrolysis Product | ΔG° (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| LiBF₄ | LiF, HF | -25 | LiF precipitation |

| LiODBF | LiF, H₂C₂O₄ | +120 | Oxalate release |

| LiBOB | No reaction | +74 | Electrochemically driven |

Reductive Behavior in Solvent Systems

Borate anions demonstrate unique lithium reduction capabilities:

-

Li⁺ Reduction:

[Bipyridine-borate]⁻ + Li⁺ → Li(0) + [Bipyridine-borate]·

Occurs in toluene, producing lithium metal and boron radicals . -

Two-Electron Transfer:

[Borate]⁻ → [Boronium]⁺ + 2e⁻

Applied in CO₂ reduction to CO (FE = 92%) .

High-Temperature Structural Transitions

In this compound glasses/melts, temperature induces coordination changes:

-

Boron Coordination Shift:

BO₃ → BO₄ conversion above Tg (glass transition) in Li-rich compositions . -

Melt Polymerization:

| Li₂O Content | Dominant Species | NBO Content | Li⁺ Diffusion Activation Energy |

|---|---|---|---|

| 0–30 mol% | BO₄ | <5% | High (~0.8 eV) |

| 30–45 mol% | BO₃ + NBOs | 5–15% | Moderate (~0.6 eV) |

| >45 mol% | NBOs | >15% | Low (~0.4 eV) |

Scientific Research Applications

2.1. Lithium Borate in Lithium-Ion Batteries

This compound salts are gaining attention for their potential use in lithium-ion batteries (LIBs). Their attributes include excellent thermal stability, comparable ionic conductivity, and favorable solid electrolyte interfaces. Recent studies indicate that this compound can enhance the performance of Si/C composite anodes and lithium metal anodes, making them suitable for high-performance batteries .

Case Study: High-Performance Lithium Batteries

- Research Focus : Utilization of this compound salts in high-capacity lithium batteries.

- Findings : this compound improves ionic conductivity and thermal stability, leading to enhanced battery performance under high voltage conditions .

2.2. Optical Applications

This compound is also explored as a nonlinear optical material due to its unique structural properties that allow for second-order nonlinear optical effects. It has been used in developing ultraviolet (UV) and deep-UV coherent light sources .

| Material Type | Application |

|---|---|

| Nonlinear Optical Crystals | UV Lasers |

| Birefringent Materials | Light Polarization |

Case Study: Nonlinear Optical Materials

- Research Focus : Development of this compound-based crystals for laser applications.

- Outcome : Successful synthesis of materials that exhibit significant birefringence and noncentrosymmetric structures, ideal for optical devices .

2.3. Dosimetry

This compound serves as a thermoluminescent dosimeter (TLD), particularly when doped with manganese or copper. The compound's ability to measure ionizing radiation makes it valuable in medical and environmental dosimetry.

| Dosimeter Type | Sensitivity Level |

|---|---|

| Li2B4O7:Mn | Standard sensitivity |

| Li2B4O7:Cu | Approximately 20x more sensitive |

Case Study: Radiation Dosimetry

- Research Focus : Comparison of sensitivity between different this compound doped materials.

- Findings : Li2B4O7:Cu demonstrated superior sensitivity to gamma rays compared to traditional Li2B4O7:Mn .

Environmental Applications

Lithium borates are being investigated for their role in carbon dioxide capture technologies. Specifically, lithium metaborate (LiBO2) has shown promise as a CO2 adsorbent at elevated temperatures.

Research Insights

- Mechanism : Lithium metaborate reacts with CO2 to form lithium carbonate and other borate compounds, facilitating carbon capture.

- Performance Metrics : High CO2 uptake capacity (11.3 mmol/g at 520 °C) with excellent cyclic renewability .

Analytical Chemistry Applications

This compound fusion is widely used in the preparation of samples for X-ray fluorescence (XRF) and inductively coupled plasma mass spectrometry (ICP-MS). This method allows for the analysis of major and trace elements in silicate rocks.

| Technique | Application |

|---|---|

| XRF | Elemental analysis |

| ICP-MS | Trace element detection |

Case Study: Geochemical Analysis

Mechanism of Action

The mechanism by which lithium borate exerts its effects involves its interaction with various molecular targets and pathways:

Electrolyte Additive: In lithium-ion batteries, this compound forms a stable interfacial film on the electrodes, enhancing the stability and performance of the battery.

Buffer: In gel electrophoresis, this compound maintains the pH and ionic strength of the buffer solution, ensuring efficient separation of nucleic acids.

Flux: In XRF and ICP analysis, this compound acts as a flux to dissolve samples and produce homogeneous glass discs for accurate analysis .

Comparison with Similar Compounds

Lithium Aluminium Borate (Li₃Al₃(BO₃)₄)

Structural and Functional Properties :

- Lithium aluminium borate features a trigonal crystal structure stabilized by Al³⁺ substituting for B³⁺ in tetrahedral coordination, enhancing thermal stability .

- Doping with alkaline earth metals (e.g., Mg) improves thermoluminescence (TL) yield and optical properties, with energy band gaps ranging from 3.00–4.40 eV .

- Synthesized via solid-state sintering, it exhibits particle sizes of 0.5–2.0 µm and crystallite sizes of 50–120 nm .

Lithium Difluoro(oxalate)borate (LiDFOB)

Electrochemical Properties :

- Forms robust solid-electrolyte interphases (SEI) in lithium-ion batteries, enhancing thermal stability up to 85°C .

- Dual-salt electrolytes (e.g., with LiPF₆) improve capacity retention (>90% after 200 cycles) in LiFePO₄ cathodes .

Comparison with Lithium Borate :

- LiDFOB outperforms this compound in battery electrolytes due to superior ionic conductivity (1.2–2.5 mS/cm) and SEI stability .

- However, it lacks the glass-forming and dosimetric applications of this compound .

Lithium Bis(oxalato)borate (LiBOB)

Contrast with this compound :

- While LiBOB enhances battery safety, it is less thermally stable than this compound (917°C melting point) and unsuitable for glass/ceramic applications .

Borate Esters (e.g., TFEB, TEB, TTFEB)

Solvation and Conductivity :

- Tris(2-fluoroethyl) borate (TFEB) exhibits the highest lithium salt solubility (~1 M) among borate esters, enabling ionic conductivities of 0.8–1.5 mS/cm .

- Fluorination enhances lithium-ion transference numbers (0.45 for TFEB vs. 0.30 for TMEB) and Coulombic efficiency (97.1% in Li/LFP cells) .

Transition Metal-Doped this compound Glasses

Property Modulation :

- Doping with Mn²⁺ or V²⁺ alters electrical conductivity (10⁻⁶–10⁻⁸ S/cm) and optical absorption edges (2.5–3.5 eV) .

- Vanadium-doped glasses show non-linear optical properties suitable for photonic devices .

Advantages Over Pure this compound :

- Tunable electronic properties make these glasses ideal for sensors and energy storage, unlike undoped this compound .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Electrochemical Performance

| Compound | Ionic Conductivity (mS/cm) | Coulombic Efficiency (%) | Thermal Stability (°C) |

|---|---|---|---|

| LiDFOB | 1.2–2.5 | >95 | ≤85 |

| TFEB (borate ester) | 0.8–1.5 | 97.1 | ≤60 |

| This compound Glass | 10⁻⁶–10⁻⁸ | N/A | >900 |

Biological Activity

Lithium borate, particularly in the form of lithium tetraborate, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological effects of this compound, emphasizing its cardioprotective properties, mechanisms of action, and implications for treatment in various medical conditions.

Overview of this compound

This compound is a compound formed from lithium and boron, often utilized in various industrial applications, including glass and ceramics. However, its biological activity has prompted research into its potential therapeutic uses, particularly in cardiology and neuroprotection.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of lithium tetraborate, demonstrating its ability to mitigate damage during ischemia-reperfusion (I/R) injury. This section outlines key findings from relevant research.

- Reduction of Oxidative Stress : Lithium tetraborate has been shown to significantly decrease levels of malondialdehyde (MDA), a marker of oxidative stress, while enhancing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione (GSH) in cardiac tissue .

- Anti-inflammatory Properties : The compound reduces inflammatory cytokines such as TNF-α and IL-6, which are typically elevated during I/R injury. This reduction correlates with decreased macrophage activity and overall inflammation in cardiac tissues .

- Anti-apoptotic Effects : Lithium tetraborate treatment leads to a marked decrease in apoptotic markers such as Bax protein levels in cardiac cells, suggesting a protective effect against cell death during ischemic events .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound, particularly focusing on its cardioprotective properties:

Safety and Toxicity Profile

The safety profile of this compound has also been examined, particularly concerning acute toxicity:

- Acute Toxicity : Studies indicate that lithium borates exhibit low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg for both boric acid and lithium carbonate .

- Respiratory Effects : Inhalation studies have reported respiratory irritation but not severe lung function impairment, suggesting that while caution is warranted, the risks may be manageable under controlled conditions .

Future Directions

Despite promising findings regarding the biological activities of this compound, further research is necessary to fully elucidate its mechanisms and potential clinical applications:

- Clinical Trials : There is a need for well-designed clinical trials to assess the efficacy of lithium tetraborate in human populations suffering from cardiovascular diseases.

- Mechanistic Studies : Additional studies exploring the molecular pathways influenced by this compound could provide insights into its broader therapeutic potential beyond cardioprotection.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing lithium borate compounds in laboratory settings?

- Methodological Answer : this compound synthesis typically involves reacting borate esters (e.g., triethyl borate) with lithium halides (e.g., LiF or LiCl) in non-aqueous solvents like acetone or tetrahydrofuran. Key parameters include:

- Temperature : 20–80°C for ester reactions .

- Inert Atmosphere : Nitrogen/argon to prevent moisture interference .

- Solvent Selection : Polar aprotic solvents enhance reaction efficiency .

- Data Table :

| Borate Ester | Lithium Halide | Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|---|---|

| Triethyl borate | LiF | Acetone | 24 | 85–90 |

| Triisopropyl borate | LiCl | THF | 18 | 78–82 |

Q. How does this compound fusion improve trace element analysis in geological samples?

- Methodological Answer : this compound fusion (e.g., Li₂B₄O₇ flux) dissolves refractory minerals at 1000°C, enabling ICP-MS or XRF analysis. Steps include:

- Flux Ratio : 12:22 lithium tetraborate–metaborate mix for silicate decomposition .

- Oxidizing Agent : Lithium nitrate prevents sulfide retention .

- Limitations : Volatilization of Cd/Zn and incomplete decomposition of sulfides may occur .

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer :

- Electrophoresis : LB buffer (pH 8.3) for DNA/RNA separation due to low conductivity .

- Sample Preparation : Fusion with Li₂B₄O₇ for XRF spectroscopy to quantify major oxides (e.g., SiO₂, Al₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for lithium bis(oxalato)borate (LiBOB) in electrolytes?

- Methodological Answer : Discrepancies arise from varying experimental setups:

- Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂) to isolate decomposition pathways .

- Electrochemical Testing : Compare LiBOB with LiPF₆ in full-cell configurations to assess interfacial stability .

- Data Table :

| Study | Decomposition Temp (°C) | Method | Atmosphere |

|---|---|---|---|

| Wang et al. (2006) | 240 | TGA | N₂ |

| Market Report (2024) | 265–271 | DSC | Air |

Q. What mechanistic insights explain this compound’s role in suppressing aluminum corrosion in electrolytes?

- Methodological Answer : LiBOB forms a passivating layer on Al current collectors via:

- Anion Adsorption : Bis(oxalato)borate anions reduce Al³⁺ dissolution .

- SEI Formation : LiF-rich interphases block parasitic reactions .

Q. How do researchers address incomplete element recovery in this compound fusion for ICP-MS?

- Methodological Answer :

- Refractory Minerals : Combine fusion with acid digestion (e.g., HNO₃/HCl) for sulfides .

- Volatile Elements : Use lower fusion temps (900°C) or alternative fluxes (NH₄NO₃) .

Q. Methodological Challenges and Solutions

Q. Why do this compound-based buffers interfere with phosphate assays, and how can this be mitigated?

- Methodological Answer : Borate ions compete with phosphate in colorimetric assays. Solutions include:

- Buffer Dilution : ≤10 mM concentration to minimize false positives .

- Alternative Buffers : Use HEPES or Tris for phosphate-sensitive assays .

Q. What strategies optimize this compound’s performance in high-temperature battery electrolytes?

- Methodological Answer :

- Additive Blending : Combine LiBOB with LiODFB to enhance thermal stability (>150°C) .

- Solvent Selection : Ethylene carbonate/ethyl methyl carbonate mixtures improve salt solubility .

Q. Data Interpretation Guidelines

Q. How should researchers validate conflicting reports on this compound’s ionic conductivity?

- Methodological Answer :

- Cross-Validation : Compare impedance spectroscopy (AC) and DC polarization methods .

- Concentration Gradients : Test conductivity at 0.1–1.0 M to identify non-linear trends .

Q. What criteria determine the suitability of this compound for solid-state electrolyte research?

Properties

IUPAC Name |

trilithium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWBIIVUYSTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

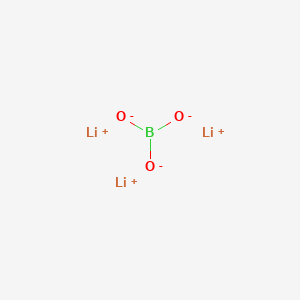

[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926674 | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-27-6, 1303-94-2 | |

| Record name | Boric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.